molecular formula C9H4F8 B6341148 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene CAS No. 393-83-9

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene

Cat. No.: B6341148
CAS No.: 393-83-9
M. Wt: 264.11 g/mol
InChI Key: MIVMCFUYTTXKBN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two trifluoromethyl groups and one difluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of a pre-existing trifluoromethylated benzene derivative. This can be achieved through the use of difluorocarbene reagents, which react with the benzene ring under specific conditions to introduce the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to handle the reagents and conditions required.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzene derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced products .

Scientific Research Applications

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Contains only trifluoromethyl groups and lacks the difluoromethyl group.

    Difluoromethylbenzene: Contains only a difluoromethyl group and lacks the trifluoromethyl groups.

    Hexafluorobenzene: Contains six fluorine atoms attached to the benzene ring.

Uniqueness

2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electronegativity and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(difluoromethyl)-1,4-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F8/c10-7(11)5-3-4(8(12,13)14)1-2-6(5)9(15,16)17/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVMCFUYTTXKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214876
Record name Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-83-9
Record name Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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